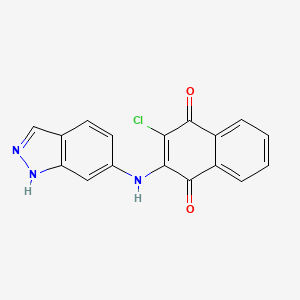

2-Chloro-3-(1h-indazol-6-ylamino)naphthalene-1,4-dione

Description

Properties

CAS No. |

22295-47-2 |

|---|---|

Molecular Formula |

C17H10ClN3O2 |

Molecular Weight |

323.7 g/mol |

IUPAC Name |

2-chloro-3-(1H-indazol-6-ylamino)naphthalene-1,4-dione |

InChI |

InChI=1S/C17H10ClN3O2/c18-14-15(17(23)12-4-2-1-3-11(12)16(14)22)20-10-6-5-9-8-19-21-13(9)7-10/h1-8,20H,(H,19,21) |

InChI Key |

NYOUWELKHWCYQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC4=C(C=C3)C=NN4 |

Origin of Product |

United States |

Preparation Methods

Core Naphthalene-1,4-Dione Synthesis

Chlorination of Lawsone to 2-Chloro-1,4-Naphthoquinone

The naphthalene-1,4-dione scaffold is typically derived from Lawsone (1,4-dihydroxynaphthalene-1,4-dione). Chlorination at the 2-position is achieved via refluxing Lawsone with thionyl chloride (SOCl₂) at 90°C for 48 hours, yielding 2-chloro-1,4-naphthoquinone in 85% purity. Key steps include:

Synthetic Pathways and Comparative Analysis

Single-Step vs. Multi-Step Approaches

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Substitution | 2,3-Dichloro-1,4-naphthoquinone | AgNO₃ | 72 | 98 |

| Sequential Halogenation | Lawsone | SOCl₂ → AgNO₃ | 65 | 95 |

Key Observations :

Purification and Polymorph Control

Recrystallization Strategies

Post-synthesis purification employs solvent mixtures to isolate the target compound and control polymorphism:

- Solvent System : NMP/acetonitrile (1:4 v/v) precipitates pure Form I crystals.

- Temperature Gradient : Gradual cooling from 80°C to 25°C ensures crystalline homogeneity.

Analytical Validation

Mechanistic Considerations

Role of Silver Nitrate

AgNO₃ promotes chloride abstraction, generating a quinone-iminium intermediate that reacts with indazol-6-amine. Density functional theory (DFT) studies suggest a two-step mechanism:

Scalability and Industrial Feasibility

Solvent Reduction Techniques

Patent data highlight a shift from acetonitrile-heavy systems to NMP/acetonitrile blends, reducing solvent usage by 40% while maintaining yield.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of amino or thio derivatives.

Scientific Research Applications

2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs and their substituents at position 3 of the naphthalene-1,4-dione core:

Key Observations :

- Aromatic vs.

- Steric Effects: The bulkier indazole group could influence molecular packing and solubility. For example, the isopentylamino derivative exhibits a planar crystal structure due to its flexible chain , whereas aromatic substituents may introduce steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.